molecular formula C6H3F3INO B1408089 3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine CAS No. 1227512-42-6

3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine

Cat. No. B1408089
CAS RN: 1227512-42-6
M. Wt: 288.99 g/mol
InChI Key: ZZFLHCRNDVUFIK-UHFFFAOYSA-N
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Description

3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine is a pyridine derivative . It is a heterocyclic building block with useful applications in catalysis, drug design, molecular recognition, and natural product synthesis . It is also used as a pharmaceutical intermediate .


Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives, including 3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine, are synthesized for use in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine is C6H3F3INO . The InChI code is 1S/C6H3F3INO/c7-6(8,9)4-1-3(10)2-11-5(4)12/h1-2H,(H,11,12) .


Chemical Reactions Analysis

5-Iodo-2-(trifluoromethyl)pyridine is a useful reactant for metal-catalyzed organic reactions . The synthesis of 5-IODO-2-(TRIFLUOROMETHYL)PYRIDINE from 5-Amino-2-(trifluoromethyl)pyridine has been reported .


Physical And Chemical Properties Analysis

The molecular weight of 3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine is 289 . It is a solid at room temperature .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine is harmful if swallowed and in contact with skin . It causes skin irritation and serious eye irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-iodo-5-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)3-1-4(12)5(10)11-2-3/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFLHCRNDVUFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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